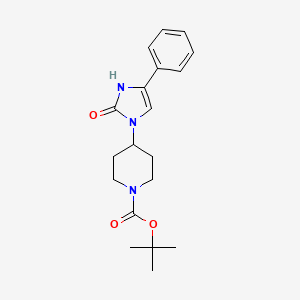
9,9-Bis(4-methoxyphenyl)-9h-fluorene
概要
説明
9,9-Bis(4-methoxyphenyl)-9h-fluorene is a compound known for its unique structural properties and applications in various scientific fields. It is a fluorene derivative with two methoxyphenyl groups attached at the 9th position. This compound is particularly significant in the development of hole-transport materials for perovskite solar cells due to its ability to facilitate efficient hole extraction and transfer .
科学的研究の応用
9,9-Bis(4-methoxyphenyl)-9h-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
作用機序
Target of Action
The primary target of 9,9-Bis(4-methoxyphenyl)-9h-fluorene is the hole-transport materials (HTMs) in perovskite solar cells (PSCs) . HTMs play a crucial role in determining the photovoltaic performance and long-term stability of PSCs .
Mode of Action
This compound efficiently facilitates hole-extraction and transfer in HTMs . It also acts as a barrier to protect the perovskite from moisture and oxygen .
Biochemical Pathways
The compound affects the energy levels, hole extraction and transfer, thin-film surface morphology, and photovoltaic performance . Different terminated groups in HTMs show a significant effect on these parameters .
Result of Action
The use of this compound in PSCs has resulted in impressive power conversion efficiencies (PCEs) of 20.23% and 13.36%, respectively, both of which are higher than that of Spiro-OMeTAD (19.18% and 12.30%) . More encouragingly, the PSCs based on this compound display good long-term stability for 600 hours .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as moisture and oxygen . It acts as a barrier to protect the perovskite from these elements, thereby enhancing the performance and stability of PSCs .
将来の方向性
The future directions for “9,9-Bis(4-methoxyphenyl)-9h-fluorene” could involve its use in the development of highly efficient and stable perovskite solar cells (PSCs). The terminated groups in HTMs, such as those in “this compound”, show a significant effect on the energy levels, hole extraction and transfer, thin-film surface morphology, and photovoltaic performance. These findings could provide a useful insight for future rational design of HTMs .
生化学分析
Biochemical Properties
9,9-Bis(4-methoxyphenyl)-9h-fluorene plays a crucial role in biochemical reactions, particularly as a hole-transport material in perovskite solar cells . It interacts with various enzymes, proteins, and other biomolecules, facilitating efficient hole-extraction and transfer. The compound’s interaction with these biomolecules is primarily through its methoxyphenyl groups, which enhance its ability to form stable complexes and improve its hole-transport efficiency .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to facilitate efficient hole transport can impact cellular energy production and metabolic processes, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a hole-transport material by forming stable complexes with enzymes and proteins involved in electron transfer processes. This interaction enhances the efficiency of hole extraction and transfer, leading to improved performance in applications such as perovskite solar cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good long-term stability, maintaining its hole-transport efficiency for extended periods. Studies have shown that it remains stable for up to 600 hours, with minimal degradation . This stability is crucial for its application in long-term biochemical and materials science research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound enhances cellular energy production and metabolic processes. At higher doses, it may exhibit toxic or adverse effects, impacting cellular function and overall health . It is essential to determine the optimal dosage to maximize its benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate electron transfer processes. Its role as a hole-transport material enhances metabolic flux and influences metabolite levels, contributing to improved cellular energy production and overall metabolic efficiency .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in areas where efficient hole transport is required. The compound’s distribution is crucial for its effectiveness in biochemical and materials science applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its hole-transporting activity. Understanding its subcellular localization is essential for optimizing its performance in various applications .
準備方法
The synthesis of 9,9-Bis(4-methoxyphenyl)-9h-fluorene typically involves the reaction of fluorene with 4-methoxybenzene under specific conditions. The process generally includes:
Synthetic Routes: The reaction begins with the bromination of fluorene to form 9-bromofluorene. This intermediate is then subjected to a Grignard reaction with 4-methoxyphenylmagnesium bromide to yield the desired product.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
化学反応の分析
9,9-Bis(4-methoxyphenyl)-9h-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into more saturated derivatives, which may have different electronic properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products depend on the specific reaction conditions and reagents used.
類似化合物との比較
9,9-Bis(4-methoxyphenyl)-9h-fluorene is compared with other similar compounds to highlight its uniqueness:
Spiro-OMeTAD: While Spiro-OMeTAD is a widely used hole-transport material, it suffers from low hole mobility and complex synthesis.
Other Fluorene Derivatives: Compared to other fluorene derivatives, this compound exhibits better solubility and film-forming properties due to the presence of methoxy groups.
Similar Compounds
- Spiro-OMeTAD
- 9,9-Bis(4-methoxyphenyl)fluorene derivatives
- Other substituted fluorenes
特性
IUPAC Name |
9,9-bis(4-methoxyphenyl)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O2/c1-28-21-15-11-19(12-16-21)27(20-13-17-22(29-2)18-14-20)25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDIWLYAWBNCAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472557 | |
| Record name | 9H-Fluorene, 9,9-bis(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117766-40-2 | |
| Record name | 9H-Fluorene, 9,9-bis(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
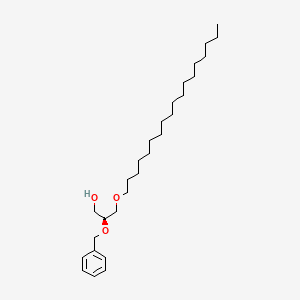
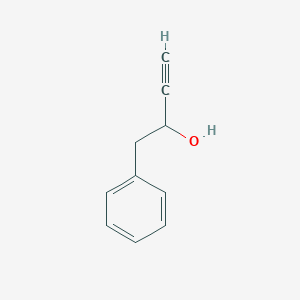
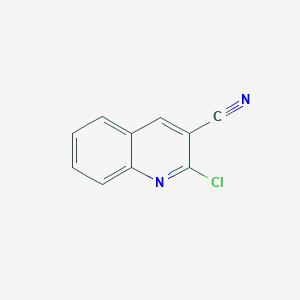



![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine](/img/structure/B1354275.png)
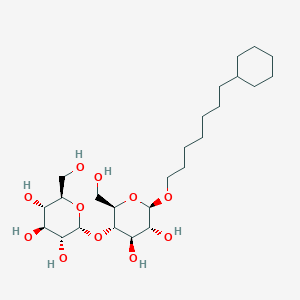


![1H-Pyrazole-5-carboxamide,3-chloro-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-](/img/structure/B1354285.png)
